3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid is a complex organic compound that belongs to the class of thiadiazole derivatives. It is characterized by its unique molecular structure, which incorporates a thiadiazole ring, a chlorophenyl group, and a propanoic acid moiety. This compound has garnered attention due to its potential biological activities and applications in various fields of research.
The compound can be sourced from various chemical suppliers, including Matrix Scientific and Hexon Synth. It is available for purchase in different quantities and forms, typically as a solid powder . The chemical has a CAS number of 1142209-40-2, which is used for its identification in chemical databases.
3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid is classified as an N-acyl-amino acid, which refers to compounds formed from the condensation of carboxylic acids and amino groups . Its structure indicates that it may exhibit properties typical of both amino acids and thiadiazole derivatives, making it an interesting subject for pharmacological studies.
The synthesis of 3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid typically involves multi-step chemical reactions. One common approach includes:
The synthesis requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final compound. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress of the synthesis and confirm the structure of the product.
The molecular formula of 3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid is C₁₂H₁₀ClN₃O₃S. It features:
The compound has a molecular weight of approximately 293.74 g/mol. Its structural characteristics can be visualized using molecular modeling software or through crystallographic data if available.
The compound can undergo various chemical reactions typical for carboxylic acids and amides. Notable reactions include:
These reactions require specific catalysts or reagents to facilitate transformations while maintaining selectivity for desired products. Reaction conditions such as pH, temperature, and solvent also play crucial roles in determining the success of these transformations.
The mechanism of action for 3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid may involve interaction with specific biological targets such as enzymes or receptors. The thiadiazole ring is known for its ability to mimic certain biological substrates, potentially allowing it to inhibit or modulate enzymatic activities.
The compound is typically presented as a crystalline solid with potential irritant properties . Its solubility profile in different solvents (e.g., water, ethanol) should be determined experimentally for practical applications.
Key chemical properties include:
These properties are essential for predicting behavior in biological systems and during synthesis.
3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid has potential applications in:
Further research may elucidate additional applications based on its unique structure and properties.
3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid (CAS 1142209-40-2) emerged in the early 21st century as part of targeted efforts to optimize heterocyclic scaffolds for bioactive molecule design. Its first reported synthesis dates to the 2010s, coinciding with intensified exploration of 1,3,4-thiadiazole derivatives in pharmaceutical chemistry [1]. The compound represents a strategic fusion of two pharmacologically significant motifs: the 1,3,4-thiadiazole core (noted for metabolic stability) and the 3-chlorophenyl group (implicated in target affinity modulation). Unlike early thiadiazole-carboxylic acid derivatives developed as diuretics or antimicrobials, this molecule's propanoic acid linker and carbamoyl bridge position it as a modern tool for targeting inflammation and enzyme-driven pathologies. Its commercial availability since the late 2010s (e.g., Chemscene catalog #CS-0335278) accelerated biochemical evaluation [1].
The compound integrates four key structural domains, each contributing distinct physicochemical and intermolecular interaction capabilities:
Table 1: Core Structural Identifiers of 3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic Acid
| Identifier | Value |
|---|---|
| CAS Number | 1142209-40-2 |
| Systematic Name | 3-(5-((3-Chlorophenyl)carbamoyl)-1,3,4-thiadiazol-2-yl)propanoic acid |
| SMILES | C1=CC(=CC(=C1)NC(=O)C2=NN=C(CCC(=O)O)S2)Cl |
| Molecular Formula | C₁₂H₁₀ClN₃O₃S |
| Alternative Synonyms | 3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid; 3-(5-((3-Chlorophenyl)carbamoyl)-1,3,4-thiadiazol-2-yl)propanoic acid |
The 1,3,4-thiadiazole scaffold is prioritized in drug design for its:
The 3-chlorophenyl group contributes:
Table 2: Comparative Physicochemical Properties of Key Analogues
| Property | 3-(5-((3-Chlorophenyl)carbamoyl)-1,3,4-thiadiazol-2-yl)propanoic acid | 3-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid [2] |
|---|---|---|
| Molecular Weight | 311.74 g/mol | 250.66 g/mol |
| Formula | C₁₂H₁₀ClN₃O₃S | C₁₁H₉ClN₂O₃ |
| LogP | 2.46 | Not reported |
| H-Bond Acceptors | 5 | 4 |
| H-Bond Donors | 2 | 1 |
| Topological PSA (TPSA) | 92.18 Ų | 67.6 Ų |
Interactive Insight: Toggle molecular weight data to visualize how sulfur substitution increases mass by ~61 g/mol versus oxadiazole counterparts, impacting binding entropy.
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5